3,3'-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine) is a complex organic compound that features a brominated phenylene core flanked by two difluoropyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine) typically involves the coupling of 5-bromo-1,3-phenylenediamine with 2,6-difluoropyridine under specific reaction conditions. The process may include:
Halogenation: Introduction of bromine to the phenylene ring.
Coupling Reaction: Using a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling, to attach the difluoropyridine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,3’-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Further coupling reactions can be performed to attach additional functional groups or expand the molecular structure.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminated derivative, while oxidation might produce a quinone-like structure.
Scientific Research Applications
3,3’-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 3,3’-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): Another compound with a brominated phenylene core, but with carbazole groups instead of difluoropyridine.
(5-Bromo-1,3-phenylene)bis(trimethylsilane): Features trimethylsilane groups instead of difluoropyridine.
Uniqueness
3,3’-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine) is unique due to the presence of difluoropyridine groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
919288-41-8 |
---|---|
Molecular Formula |
C16H7BrF4N2 |
Molecular Weight |
383.14 g/mol |
IUPAC Name |
3-[3-bromo-5-(2,6-difluoropyridin-3-yl)phenyl]-2,6-difluoropyridine |
InChI |
InChI=1S/C16H7BrF4N2/c17-10-6-8(11-1-3-13(18)22-15(11)20)5-9(7-10)12-2-4-14(19)23-16(12)21/h1-7H |
InChI Key |
DDVDUXVPLNVKNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C2=CC(=CC(=C2)Br)C3=C(N=C(C=C3)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.